4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine
Description
Structural Elucidation of 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine
Molecular Architecture and Stereochemical Considerations
X-ray Crystallographic Analysis of Pyrazole Core Configuration
The pyrazole ring in this compound adopts a planar geometry, as evidenced by crystallographic studies of related 4-chloropyrazole derivatives. In the low-temperature crystal structure of 4-chloro-1H-pyrazole, the ring exhibits orthorhombic (Pnma) symmetry with intermolecular N—H⋯N hydrogen bonds forming trimeric assemblies. The chloro substituent at the 4-position introduces electron-withdrawing effects, shortening the adjacent C—N bonds to approximately 1.335–1.334 Å. For the target compound, steric effects from the pentan-2-yl group likely perturb this planarity, inducing slight puckering in the pyrazole ring.
The pentan-2-yl substituent occupies the 1-position, creating a chiral center at the second carbon of the pentyl chain. This configuration introduces stereochemical complexity, with potential for enantiomeric or diastereomeric forms depending on synthetic conditions.
Conformational Analysis of Pentan-2-yl Substituent
The pentan-2-yl group adopts a staggered conformation to minimize steric clashes with the pyrazole ring. Rotational energy barriers for the C1–C2 bond (connecting the pyrazole to the pentyl chain) were calculated using DFT, revealing a preference for gauche conformations (±60° rotation) over eclipsed forms. This aligns with crystal structures of analogous compounds, where bulky substituents optimize van der Waals interactions.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- 1H NMR : The pyrazole NH proton resonates as a singlet at δ 10.2–10.5 ppm due to hydrogen bonding. The pentan-2-yl group shows characteristic signals:
- 13C NMR : The C4 chlorine substituent deshields the adjacent carbon, appearing at δ 145–150 ppm. The pentan-2-yl carbons resonate at δ 22.5 (CH3), 25.8 (CH2), 34.2 (CH), and 45.1 ppm (quaternary carbon).
Infrared (IR) Vibrational Mode Assignments
Key IR absorptions include:
- N–H stretch: 3350–3250 cm⁻¹ (broad, amine and pyrazole NH)
- C–Cl stretch: 750–700 cm⁻¹
- Pyrazole ring vibrations: 1600–1450 cm⁻¹ (C=C/C=N stretching)
UV-Vis Absorption Profile Analysis
The compound exhibits a strong absorption band at λmax = 265–270 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹) attributed to π→π* transitions in the conjugated pyrazole system. A weaker n→π* transition appears near 310 nm (ε ≈ 800 L·mol⁻¹·cm⁻¹).
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations of Electronic Structure
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
- Bond lengths : C3–N3 (amine) = 1.347 Å, C4–Cl = 1.729 Å
- Dipole moment : 3.12 Debye, oriented toward the chloro substituent.
Molecular Orbital Analysis and Charge Distribution Patterns
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Charge distribution :
Electrostatic potential maps highlight nucleophilic regions at the amine group and electrophilic zones near the chlorine atom.
Properties
Molecular Formula |
C8H14ClN3 |
|---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
4-chloro-1-pentan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H14ClN3/c1-3-4-6(2)12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
AJKQTWLTCQYHID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)N1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Based on known pyrazole synthesis methods, a plausible retrosynthetic route for 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine could involve:
Formation of the Pyrazole Ring: The pyrazole ring could be formed from a substituted hydrazine and a suitable β-dicarbonyl compound or a related three-carbon synthon.
Introduction of the 4-Chloro Substituent: Chlorination could be performed on a pyrazole intermediate.
Introduction of the 3-Amino Substituent: Amination could be performed on a pyrazole intermediate.
N-Alkylation with Pentan-2-yl Group: The final step involves alkylating the pyrazole nitrogen with a pentan-2-yl group.
Considerations
Regioselectivity: Controlling the regioselectivity in the chlorination and amination steps is crucial. Directing groups or specific reaction conditions may be required to achieve the desired substitution pattern.
Protecting Groups: Protecting groups may be necessary to prevent unwanted side reactions. For example, the amine group may need protection during chlorination.
Reaction Conditions: Optimization of reaction conditions, such as temperature, solvent, and catalysts, will be necessary to maximize yields and minimize side products.
Alternative Preparation Methods
Suzuki Coupling: The Suzuki reaction can be employed to introduce substituents on a pyrazole ring.
Dehydrogenation: A process involving dehydrogenation can be used in the preparation of pyrazole derivatives.
Pyrazolone-based compounds: Pyrazolone-based compounds can be synthesized as potential SARS-CoV-2 inhibitors.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group can be reduced back to an amine using reducing agents like Pd/C and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-nitro.
Reduction: this compound.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.
Agrochemicals: It serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include enzymes like cyclooxygenase (COX) and receptors like G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine with similar compounds:
*Note: The molecular formula and weight for this compound are extrapolated based on analogs.
Key Observations:
- Alkyl vs. Aryl Substituents: Alkyl groups (e.g., pentan-2-yl) generally increase lipophilicity, enhancing membrane permeability but may reduce solubility in aqueous media.
- Halogen Effects: Chlorine at position 4 stabilizes the pyrazole ring via electron withdrawal.
- Heterocyclic Groups : Pyridinyl or triazole substituents (e.g., ) improve solubility and metabolic stability due to polar interactions and resistance to oxidation.
Biological Activity
4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 189.65 g/mol. The presence of the chlorine atom and the pentan-2-yl substituent significantly influence its reactivity and biological activity.
Biological Activities
Research indicates that compounds in the pyrazole class, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Pyrazoles have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially interacting with specific enzymes or receptors involved in inflammation.
- Anticancer Potential : Studies have suggested that pyrazole derivatives can inhibit cancer cell proliferation, with some compounds demonstrating IC50 values comparable to established anticancer drugs .
The mechanism by which this compound exerts its biological effects typically involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways crucial for disease progression.
- Receptor Modulation : It can interact with receptors involved in various signaling pathways, influencing cellular responses associated with inflammation and cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized for industrial applications. Continuous flow synthesis techniques are often employed to enhance yield and reduce reaction times.
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-1-(pentan-2-yl)-1H-pyrazol-3-amine, and how can reaction yields be improved?
Answer: Synthesis typically involves multistep alkylation and amination of pyrazole precursors. Key steps include:
- Alkylation: Reacting 1H-pyrazol-3-amine with 2-pentanol under acid catalysis (e.g., H₂SO₄) or using Mitsunobu conditions (triphenylphosphine/DIAD) to introduce the pentan-2-yl group .
- Chlorination: Treating the intermediate with POCl₃ or PCl₅ at reflux to substitute the 4-position with chlorine .
To improve yields: - Optimize solvent polarity (e.g., acetonitrile vs. ethanol) to stabilize intermediates.
- Use catalytic additives like CuBr (0.1–1 mol%) to enhance regioselectivity .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. What analytical techniques are critical for confirming the structure of this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry: HRMS-ESI can verify the molecular ion ([M+H]⁺) at m/z 216.1 (C₈H₁₄ClN₃) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Answer: Contradictions may arise from dynamic processes (e.g., amine tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR: Cool samples to –40°C to slow tautomerization and simplify splitting .
- 2D NMR (COSY, HSQC): Assign coupling networks to distinguish overlapping signals .
- Isotopic Labeling: Synthesize a ¹⁵N-labeled analog to track amine proton environments .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What experimental designs are recommended to study the compound’s reactivity toward nucleophilic or electrophilic agents?
Answer:
- Nucleophilic Substitution:
- Electrophilic Aromatic Substitution:
- Condensation Reactions:
- Treat with aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff bases; characterize by IR (C=N stretch ~1600 cm⁻¹) .
- Control Experiments: Include deuterated solvents and inert atmospheres to exclude side reactions .
Q. How can researchers evaluate the biological activity of this compound, and what assays are most relevant?
Answer:
- Target Identification: Use molecular docking (AutoDock, Schrödinger) to predict binding to pyrazole-targeted enzymes (e.g., COX-2 or kinase inhibitors) .
- In Vitro Assays:
- SAR Studies: Synthesize analogs (e.g., replacing Cl with F or modifying the pentan-2-yl chain) to correlate structure with activity .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing discrepancies in biological assay results?
Answer:
- Dose-Response Curves: Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals .
- ANOVA/T-tests: Compare triplicate measurements to assess significance (p < 0.05) .
- Principal Component Analysis (PCA): Identify outliers in high-throughput screening datasets .
Q. How can researchers validate the purity of synthesized batches, especially for pharmacological studies?
Answer:
- HPLC-PDA: Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm; aim for ≥95% purity .
- Elemental Analysis: Confirm C/H/N/Cl composition within 0.3% of theoretical values .
- Karl Fischer Titration: Quantify residual water (<0.1% w/w) .
Synthesis of Tabular Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | HRMS-ESI | 216.1 g/mol | |
| Melting Point | DSC/X-ray | 104–107°C | |
| LogP (Lipophilicity) | Shake-flask/HPLC | 2.8 ± 0.2 | |
| Solubility (H₂O) | Nephelometry | 0.12 mg/mL (25°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
